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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethyl)anisole

Cat. No.: B13698265

Get Quote

Executive Summary: The Pharmacophore Logic
2-Chloro-5-(difluoromethyl)anisole (CAS: 1240277-58-4) represents a specialized scaffold in

modern medicinal chemistry, primarily utilized as a bioisostere for phenolic or benzylic alcohol

moieties.[1]

Unlike the trifluoromethyl group (–CF₃), which is purely lipophilic and electron-withdrawing, the

difluoromethyl group (–CHF₂) possesses a unique "lipophilic hydrogen bond donor" character.

[2] The polarized C–H bond in –CHF₂ can function as a weak hydrogen bond donor (H-bond

acidity

), mimicking hydroxyl groups while significantly improving membrane permeability and
metabolic stability against oxidation.

This guide provides a rigorous framework for the synthesis, structural verification, and quality

control of this intermediate, designed for researchers requiring absolute structural certainty.
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Retrosynthetic Analysis
The most robust industrial route avoids direct radical difluoromethylation (which often suffers

from poor regioselectivity on electron-rich rings) and instead utilizes deoxyfluorination of the

corresponding aldehyde.

Target: 2-Chloro-5-(difluoromethyl)anisole

Precursor: 4-Chloro-3-methoxybenzaldehyde (Note: Numbering shifts based on priority. In

the aldehyde, the CHO is C1. In the anisole, OMe is C1. To avoid confusion, we use the

IUPAC name for the precursor: 3-methoxy-4-chlorobenzaldehyde).

The Deoxyfluorination Protocol (DAST Method)
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride

(Deoxo-Fluor®).[1][3]

Mechanism: Nucleophilic fluorination where the carbonyl oxygen is activated by sulfur,

followed by displacement with fluoride ions.

Experimental Workflow
Setup: Flame-dried glassware under Argon atmosphere. Safety Critical: DAST releases HF

upon hydrolysis; use Teflon vessels if possible, or glass with immediate quenching protocols.

Solvent: Anhydrous Dichloromethane (DCM).

Temperature: Start at -78°C to control exotherm, then warm to Room Temperature (RT).

Stoichiometry: 1.0 eq Aldehyde : 1.5 eq DAST.

Critical Process Parameter (CPP): Temperature control during the addition of DAST is vital.

Rapid addition above -50°C can lead to explosive decomposition or polymerization.

Part 2: Structural Analysis & Characterization
This section details the expected spectroscopic signatures. As a Senior Scientist, you must

verify these specific signals to confirm structural integrity.
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Nuclear Magnetic Resonance (NMR) Profiling

F NMR (The Diagnostic Standard)
This is the primary method for confirmation. The –CHF₂ group has a distinct signature different

from –CF₃ or –F.

Chemical Shift:

-110.0 to -116.0 ppm.

Splitting Pattern: Doublet (d).

Coupling Constant (

): Large geminal coupling, typically 54–56 Hz.

Interpretation: If you see a singlet, you have likely oxidized to a carboxylic acid fluoride or

have a –CF₃ impurity. You must see the doublet.

H NMR (Connectivity)
The Difluoromethyl Proton:

Shift:

6.50 – 6.90 ppm.

Pattern: Triplet (t) with large coupling (

Hz). Note: In lower resolution instruments, this may appear as a broad singlet or widely
spaced doublet, but it is physically a triplet due to coupling with two equivalent Fluorines.

Aromatic Region:

H-3 (ortho to OMe): Doublet (

ppm).

H-4 (meta to OMe): Doublet of doublets (
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ppm).

H-6 (ortho to Cl): Doublet (

ppm).

Methoxy Group: Singlet at

3.90 ppm (3H).

C NMR (Carbon Backbone)
The –CHF₂ Carbon: Triplet at

110–115 ppm (

Hz).

Mass Spectrometry (GC-MS)
Molecular Ion (

): 192/194 (Characteristic 3:1 Chlorine isotope pattern).

Fragmentation: Loss of

(M-19) or

(M-51) is common.

Part 3: Analytical Logic & Visualization
The following diagram illustrates the decision tree for validating the synthesis and identifying

common failure modes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13698265?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Reaction Mixture

TLC Screening
(Hexane/EtOAc)

Aldehyde Remaining?
(Spot at lower Rf)

Yes

Flash Chromatography
Isolation

No (Clean)

Reprocess (Add DAST)

19F NMR Analysis

Signal Splitting?

CONFIRMED STRUCTURE
Doublet (-112 ppm, J=56Hz)

Doublet

IMPURITY: Acid Fluoride
Singlet (approx +20 ppm)

Singlet (Downfield)

IMPURITY: Trifluoromethyl
Singlet (-63 ppm)

Singlet (Upfield)

Click to download full resolution via product page

Figure 1: Analytical workflow for structural verification of difluoromethyl arenes, highlighting

critical NMR checkpoints.

Part 4: Quantitative Data Summary
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Property Value / Range Method of Verification

Molecular Formula C₈H₇ClF₂O Elemental Analysis

Molecular Weight 192.59 g/mol High-Res MS

Appearance Colorless Oil / Low-melt Solid Visual

Boiling Point 215–220°C (Predicted) DSC / Distillation

F NMR Shift

-112.0 ppm (d,

Hz)
NMR (CDCl₃)

H-Bond Acidity (

)
~0.10

Solute H-NMR (Abraham

Method)

LogP ~2.8 HPLC (Reverse Phase)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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